molecular formula C12H17N3O2 B1531699 4-(3-(aminomethyl)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1919596-31-8

4-(3-(aminomethyl)piperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No. B1531699
CAS RN: 1919596-31-8
M. Wt: 235.28 g/mol
InChI Key: BKBRILJSZFZVKP-UHFFFAOYSA-N
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Description

4-(3-(Aminomethyl)piperidine-1-carbonyl)pyridin-2(1H)-one, more commonly known as 4-AMPCP, is an organic compound that is used in a variety of scientific research applications. 4-AMPCP is a member of the pyridine family of compounds and is composed of a pyridine ring, an aminomethyl group, and a carbonyl group. The compound has a variety of properties that make it useful in scientific research, including its ability to act as a substrate for enzymes, its low toxicity, and its solubility in a variety of solvents.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 4-(3-(aminomethyl)piperidine-1-carbonyl)pyridin-2(1H)-one is involved in various chemical synthesis processes. For example, it is related to the synthesis of functionalized 4H-pyrano[3,2-c]pyridines, which are produced through reactions involving compounds like 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and α-cyanoacrylic esters in the presence of catalytic amounts of piperidine (Mekheimer, R., Mohamed, N., & Sadek, K., 1997). These reactions exhibit the versatility of piperidine compounds in facilitating significant transformations in pyridone derivatives, leading to the formation of complex heterocyclic structures.

Another example is the Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene, where the presence of a piperidine catalytic component is crucial. This reaction showcases an innovative carbonylation at a C-H bond in the piperidine ring, demonstrating the compound's potential in regioselective carbonylation reactions (Ishii, Y., Chatani, N., Kakiuchi, F., & Murai, S., 1997).

Ligand Synthesis and Metal Coordination

The compound is also relevant in the synthesis of terdendate pyridine-based ligands, where functional groups like aminomethyl play a crucial role. These ligands, containing aminomethyl and other groups at the 2- and 6-position of the pyridine ring, are designed to coordinate with metal ions, demonstrating the compound's application in the development of new materials and catalysts (Vermonden, T., Branowska, D., Marcelis, A., & Sudhölter, E., 2003).

Advanced Material Synthesis

Furthermore, the synthesis of complex materials often involves piperidine derivatives as intermediates or catalysts. For instance, the generation of 3,4-piperidyne and its use as a building block for the synthesis of annulated piperidines is an advanced application, highlighting the compound's role in generating novel heterocyclic structures with potential applications in various fields of chemistry and material science (McMahon, T., Medina, J. M., Yang, Y.-F., Simmons, B. J., Houk, K., & Garg, N., 2015).

properties

IUPAC Name

4-[3-(aminomethyl)piperidine-1-carbonyl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-7-9-2-1-5-15(8-9)12(17)10-3-4-14-11(16)6-10/h3-4,6,9H,1-2,5,7-8,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBRILJSZFZVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=O)NC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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